molecular formula C26H19NO3 B1586258 Phenolphthalein anilide CAS No. 6607-41-6

Phenolphthalein anilide

Cat. No.: B1586258
CAS No.: 6607-41-6
M. Wt: 393.4 g/mol
InChI Key: YBLBHSSRHHJKEK-UHFFFAOYSA-N
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Description

Phenolphthalein anilide is a chemical compound derived from phenolphthalein and aniline. It is known for its applications in various fields, including polymer science and electrochemical devices. The compound is characterized by its unique structure, which includes a phenolphthalein moiety linked to an aniline group.

Mechanism of Action

Target of Action

Phenolphthalein anilide is a complex compound with multiple potential targets. It has been synthesized and evaluated as an anion exchange membrane (AEM) material . The primary targets of this compound are the pendant quaternary ammonium (QA) and imidazolium (IM) groups present in the compound .

Mode of Action

This compound interacts with its targets, the QA and IM groups, to form a well-defined hydrophobic/hydrophilic phase-separated morphology . This distinct nanophase separated membrane morphology in the AEMs results in higher conductivity .

Biochemical Pathways

It’s known that the compound plays a significant role in the formation of anion exchange membranes, which are generally applied in various electrochemical devices such as fuel cells, capacitors (in deionization), flow batteries, and electrolyzers .

Pharmacokinetics

It’s known that the compound exhibits good thermal stability

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as an anion exchange membrane material. The compound contributes to the formation of membranes with higher conductivity, lower water uptake, and swelling . These membranes have shown superior performance in microbial fuel cell applications compared to other commercial cation and anion exchange membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of the anion exchange membranes formed by this compound can be affected by the conditions in which they are used, such as the temperature and the presence of other chemicals

Biochemical Analysis

Biochemical Properties

Phenolphthalein anilide plays a significant role in biochemical reactions, particularly in the context of anion exchange membranes (AEMs). It interacts with various biomolecules, including enzymes and proteins, to facilitate ion transport. The compound’s interaction with quaternary ammonium and imidazolium groups enhances its conductivity and stability . These interactions are crucial for its application in microbial fuel cells, where it helps in the efficient separation of anodic and cathodic chambers .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the hydrophobic/hydrophilic phase-separated morphology in cells, which is essential for maintaining cellular integrity and function . The compound’s impact on ion transport channels also plays a role in regulating cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It interacts with quaternary ammonium and imidazolium groups, leading to the formation of well-defined nanophase-separated membrane morphology . This interaction enhances the compound’s conductivity and stability, making it suitable for applications in microbial fuel cells . Additionally, this compound’s ability to form ion transport channels is crucial for its biochemical functions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stable properties over time. Its thermal stability and mechanical strength make it a reliable compound for long-term studies . The compound’s degradation and stability have been evaluated, showing minimal changes in its biochemical properties over extended periods . These characteristics are essential for its application in microbial fuel cells and other biochemical processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and adverse effects . At higher doses, this compound may cause toxic effects, including changes in cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in ion transport and its interaction with quaternary ammonium and imidazolium groups are essential for its metabolic functions . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target areas . The compound’s ability to form ion transport channels also plays a role in its distribution and transport within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s ability to interact with quaternary ammonium and imidazolium groups also plays a role in its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenolphthalein anilide can be synthesized through the reaction of phenolphthalein with aniline. The reaction typically involves the use of a catalyst such as methanesulfonic acid to facilitate the formation of the anilide bond. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Phenolphthalein anilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-2-phenylisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLBHSSRHHJKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019794
Record name 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
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Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6607-41-6
Record name 2,3-Dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-1H-isoindol-1-one
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Record name 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-
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Record name 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
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Record name 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
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Record name 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl
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Record name Phenolphthalein anilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Phenolphthalein anilide a suitable monomer for high-performance polymers?

A1: this compound possesses a cardo structure, characterized by a central carbon atom bonded to three aromatic rings. [, , ] This unique structure contributes to excellent thermal stability and solubility in various solvents, making PPA-based polymers suitable for applications requiring high-performance materials. [, ] For example, polyarylates derived from PPA exhibit a high glass transition temperature (Tg) ranging from 168-255°C and demonstrate thermal stability up to 416°C under a nitrogen atmosphere. []

Q2: How does the incorporation of this compound influence the properties of poly(arylene ether sulfone)s?

A2: When incorporated into poly(arylene ether sulfone)s, PPA enhances solubility and influences the degree of sulfonation, a crucial factor for proton exchange membrane applications. [] Studies show that varying the PPA mole ratio during copolymerization allows control over the degree of sulfonation, which in turn affects water uptake, ion exchange capacity, and proton conductivity of the resulting membranes. []

Q3: Can this compound be used to develop anion exchange membranes for microbial fuel cells?

A3: Yes, research demonstrates the feasibility of using PPA-based poly(ether sulfone) multiblock copolymers containing quaternary ammonium and imidazolium groups as anion exchange membranes (AEMs) in microbial fuel cells. [] These AEMs exhibit desirable properties such as flexibility, mechanical strength, good thermal stability, and well-defined nanophase separated morphology. [] This morphology leads to higher conductivity, lower water uptake, and ultimately, improved performance in microbial fuel cells compared to commercial membranes like Nafion 117 and FAB-PK-130. []

Q4: Are there any studies exploring the structure-property relationships of this compound-based polymers?

A4: Research on cardo copoly(arylene ether ketones) synthesized using PPA investigated the impact of molecular mass and chemical structure on properties like heat resistance, tensile strength, relaxation behavior, and rheological properties. [] This study highlights the influence of PPA on the final polymer characteristics and guides the development of materials with tailored properties.

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